Impact of 5-Position Ketone Branching on Nitric Oxide (NO) Inhibitory Potency in a Pyrimidine Scaffold
Direct quantitative data for 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one is not available in this assay system. However, a class-level inference can be made from a closely related study on 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines. This study demonstrates that the specific branching of the 5-substituent is a critical determinant of activity. The 5-sec-butyl analog, which is a constitutional isomer of the target compound's substituent, exhibited an IC50 of 2.57 µM [1]. This represents a 4.5-fold increase in potency compared to the 5-unsubstituted analog (IC50 = 11.49 µM) [1]. This data strongly supports that the specific steric and electronic properties of the 2,2-dimethylbutan-1-one group would confer a distinct and non-interchangeable biological profile compared to a 5-H or 5-linear alkyl analog.
| Evidence Dimension | Inhibition of immune-activated nitric oxide (NO) production |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 5-sec-butyl analog (constitutional isomer): IC50 = 2.57 µM; 5-unsubstituted analog: IC50 = 11.49 µM |
| Quantified Difference | The 5-sec-butyl analog is 4.5-fold more potent than the 5-H analog. |
| Conditions | In vitro assay measuring NO production in mouse peritoneal cells. |
Why This Matters
This class-level data demonstrates that 5-position branching is not just a benign modification; it can lead to significant changes in biological activity. This justifies the procurement of the specific branched 2,2-dimethylbutan-1-one isomer for applications requiring defined structure-activity relationships, as a simpler analog would be expected to perform differently.
- [1] Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kmoníčková, E., & Zídek, Z. (2015). Synthesis and structure–activity relationship studies of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production. Medicinal Chemistry Research, 24(5), 2154–2166. View Source
